
5-Methylhexadeca-5,13-dien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexadeca-5,13-dien-7-ol is a chemical compound with the molecular formula C17H32O It is a type of alcohol with a long carbon chain and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexadeca-5,13-dien-7-ol typically involves organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexadeca-5,13-dien-7-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 5-Methylhexadeca-5,13-dien-7-one or 5-Methylhexadeca-5,13-dien-7-al.
Reduction: Formation of 5-Methylhexadecan-7-ol.
Substitution: Formation of 5-Methylhexadeca-5,13-dien-7-chloride or 5-Methylhexadeca-5,13-dien-7-bromide.
Scientific Research Applications
5-Methylhexadeca-5,13-dien-7-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhexadeca-5,13-dien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methylheptadecan-7-ol: Similar structure but with a longer carbon chain.
5-Methylhexadecan-7-ol: Similar structure but without double bonds.
Hexadeca-5,13-dien-7-ol: Similar structure but without the methyl group.
Uniqueness
5-Methylhexadeca-5,13-dien-7-ol is unique due to the presence of both a hydroxyl group and two double bonds in its structure. This combination of functional groups provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
917883-03-5 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-methylhexadeca-5,13-dien-7-ol |
InChI |
InChI=1S/C17H32O/c1-4-6-8-9-10-11-12-14-17(18)15-16(3)13-7-5-2/h6,8,15,17-18H,4-5,7,9-14H2,1-3H3 |
InChI Key |
CDYQFFHFBBWPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(CCCCCC=CCC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


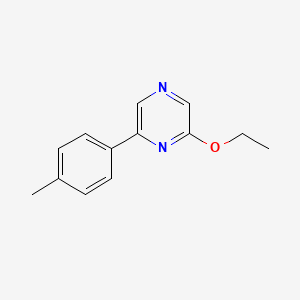
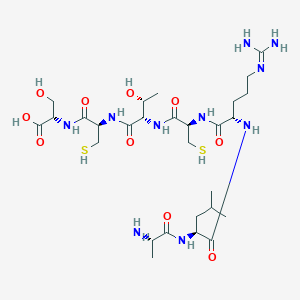
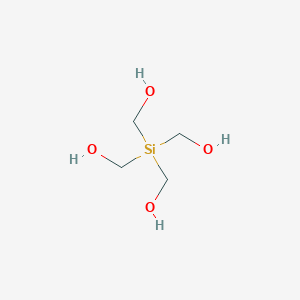
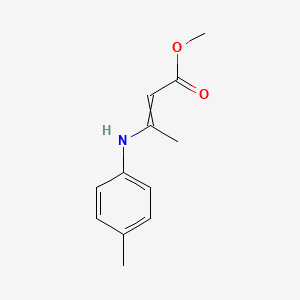
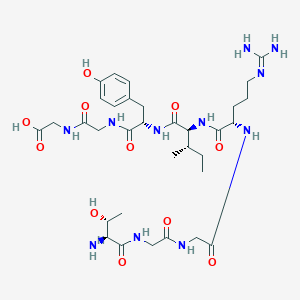
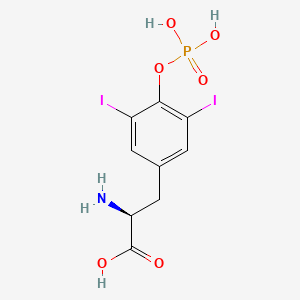
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
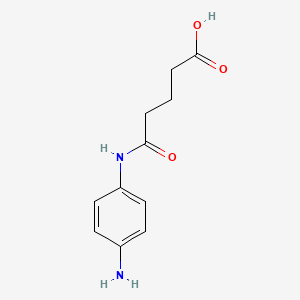

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
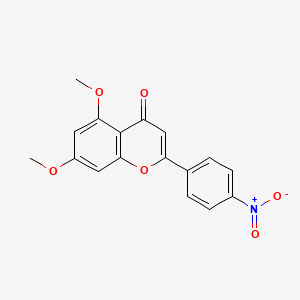
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
